molecular formula C30H35NO8 B11482523 [1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl](3,4,5-trimethoxyphenyl)methanone

[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11482523
M. Wt: 537.6 g/mol
InChI Key: LHFGNBZYLQCROG-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines

Preparation Methods

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline involves several steps. One common method includes the use of ionic organic solids as catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride. This catalyst facilitates the Michael addition of N-heterocycles to chalcones, resulting in the formation of the desired compound . The reaction conditions typically involve moderate temperatures and specific solvents to ensure optimal yield and purity.

Chemical Reactions Analysis

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups on the aromatic rings can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

The uniqueness of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline lies in its complex structure and the presence of multiple methoxy groups, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C30H35NO8

Molecular Weight

537.6 g/mol

IUPAC Name

[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C30H35NO8/c1-33-23-9-8-18(13-24(23)34-2)12-22-21-17-26(36-4)25(35-3)14-19(21)10-11-31(22)30(32)20-15-27(37-5)29(39-7)28(16-20)38-6/h8-9,13-17,22H,10-12H2,1-7H3

InChI Key

LHFGNBZYLQCROG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC)OC)OC

Origin of Product

United States

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